Product packaging for m-Tolualdehyd-2,4-dinitrophenylhydrazone(Cat. No.:)

m-Tolualdehyd-2,4-dinitrophenylhydrazone

Cat. No.: B15351843
M. Wt: 300.27 g/mol
InChI Key: PQBRXQUGVASQBU-DHDCSXOGSA-N
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Description

m-Tolualdehyd-2,4-dinitrophenylhydrazone (CAS 2880-05-9) is a hydrazone derivative synthesized via the reaction of m-tolualdehyde with 2,4-dinitrophenylhydrazine (DNPH). Its molecular formula is C₁₄H₁₂N₄O₄ (calculated molecular weight: 300.2695 g/mol) . This compound is primarily utilized in analytical chemistry for the detection and quantification of m-tolualdehyde in environmental and industrial samples through derivatization followed by high-performance liquid chromatography (HPLC) . Its structural features include a meta-methyl-substituted aromatic aldehyde moiety, which distinguishes it from positional isomers like o-tolualdehyd-DNPH and other DNPH derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N4O4 B15351843 m-Tolualdehyd-2,4-dinitrophenylhydrazone

Properties

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

N-[(Z)-(3-methylphenyl)methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C14H12N4O4/c1-10-3-2-4-11(7-10)9-15-16-13-6-5-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3/b15-9-

InChI Key

PQBRXQUGVASQBU-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of m-tolualdehyde with 2,4-dinitrophenylhydrazine under acidic conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol to facilitate the formation of the hydrazone derivative.

Industrial Production Methods: In an industrial setting, the synthesis of m-Tolualdehyd-2,4-dinitrophenylhydrazone may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitro groups in the compound to amino groups.

  • Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and iron (III) chloride (FeCl3).

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Aminoderivatives of the compound.

  • Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Chemistry: m-Tolualdehyd-2,4-dinitrophenylhydrazone is used as a reagent in organic synthesis and as a reference standard in analytical chemistry. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which m-Tolualdehyd-2,4-dinitrophenylhydrazone exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, and influencing biochemical processes.

Comparison with Similar Compounds

Structural Isomers: o-Tolualdehyd-2,4-dinitrophenylhydrazone

o-Tolualdehyd-2,4-dinitrophenylhydrazone (CAS 1773-44-0) shares the same molecular formula (C₁₄H₁₂N₄O₄) and weight as the meta isomer but differs in the position of the methyl group on the aromatic ring (ortho vs. meta). This structural variation impacts physicochemical properties:

  • Chromatographic Behavior : The ortho isomer may exhibit distinct retention times in HPLC due to steric hindrance affecting molecular polarity .
  • Solubility : The meta isomer’s solubility in organic solvents (e.g., acetonitrile) is critical for analytical applications, while the ortho isomer’s solubility profile may vary slightly .
  • Applications : Both isomers are included in standardized mixtures (e.g., HJ 1057-2019) for environmental analysis, but their separation is essential for accurate quantification .

Table 1: Structural Isomers of Tolualdehyd-DNPH

Compound CAS Number Molecular Weight (g/mol) Key Application
m-Tolualdehyd-2,4-DNPH 2880-05-9 300.2695 Environmental aldehyde analysis
o-Tolualdehyd-2,4-DNPH 1773-44-0 300.2695 Industrial testing standards

Formaldehyde-2,4-dinitrophenylhydrazone (Formaldehyde-DNPH)

Key comparisons include:

  • Molecular Weight : Formaldehyde-DNPH (MW: 210.14 g/mol) is lighter than m-tolualdehyd-DNPH due to the absence of a methyl group .
  • Analytical Stability : Both compounds form stable hydrazones, but formaldehyde-DNPH is prone to E/Z isomerism, necessitating purification to avoid analytical errors .
  • Utility : Formaldehyde-DNPH is widely used in air quality monitoring, while m-tolualdehyd-DNPH targets specific industrial pollutants .

4,4'-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007)

Unlike m-tolualdehyd-DNPH:

  • Biological Activity : A-007 demonstrated efficacy in Phase I clinical trials, whereas m-tolualdehyd-DNPH lacks reported therapeutic studies .
  • Toxicity : Polyaryl derivatives of A-007 exhibit higher cytotoxicity (10²–10³-fold) but introduce risks like cardiotoxicity, which are unstudied in m-tolualdehyd-DNPH .

Salicylaldehyde-2,4-dinitrophenylhydrazone

  • Crystal Structure: Salicylaldehyde-DNPH crystallizes in a monoclinic system (space group P2₁/c), while structural data for m-tolualdehyd-DNPH remains undocumented .
  • Coordination Chemistry : The hydroxyl group enables metal chelation (e.g., Co(II), Cu(II)), whereas m-tolualdehyd-DNPH’s methyl group may hinder complex formation .

Other Aldehyde-DNPH Derivatives

Comparative analysis with common aldehyde-DNPHs:
Table 2: Key Aldehyde-DNPH Derivatives

Compound Molecular Weight (g/mol) Stability in Acid/Water Isomerization Risk
Acetaldehyde-DNPH 224.18 Stable in acid; degrades in H₂O High (E/Z ratio shifts)
Benzaldehyde-DNPH 272.25 High stability Moderate
m-Tolualdehyd-DNPH 300.27 Stable in acid and H₂O Low (similar to aldehydes)
  • Stability : m-Tolualdehyd-DNPH resists degradation under acidic and aqueous conditions, unlike ketone-DNPH derivatives (e.g., acetone-DNPH), which degrade rapidly .
  • Isomerization : Like formaldehyde-DNPH, m-tolualdehyd-DNPH may form E/Z isomers, but its stability in standard analytical conditions minimizes quantification errors .

Metal Complexation Potential

While m-tolualdehyd-DNPH’s metal-binding capacity is unstudied, analogous hydrazones (e.g., benzil-DNPH-aniline complexes) form stable chelates with Cu(II), Ni(II), and Co(II) . The meta-methyl group could sterically hinder coordination compared to hydroxyl or amine-substituted hydrazones.

Q & A

Q. How is m-Tolualdehyd-2,4-dinitrophenylhydrazone synthesized and characterized for research applications?

  • Methodological Answer: The compound is synthesized by reacting m-tolualdehyde with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions (e.g., dilute HCl or H₂SO₄). The reaction typically involves refluxing the aldehyde with DNPH in ethanol or methanol, followed by purification via recrystallization. Characterization employs spectroscopic techniques:
  • IR spectroscopy to confirm the C=N bond (stretching ~1600 cm⁻¹) and NO₂ groups (~1520 cm⁻¹ and ~1340 cm⁻¹) .
  • NMR spectroscopy (¹H and ¹³C) to verify the aromatic proton environment and hydrazone linkage. For example, the hydrazone proton (N–H) appears as a singlet near δ 11–12 ppm in ¹H NMR .
  • Mass spectrometry (MS) to confirm molecular weight (300.27 g/mol) and fragmentation patterns .

Q. What standardized protocols exist for quantifying this compound in environmental or biological samples?

  • Methodological Answer: The most widely used method involves derivatizing carbonyl compounds with DNPH, followed by HPLC-UV/DAD analysis:
  • Derivatization : React samples with DNPH-coated sorbents or in solution (1 hr at 25°C) to form hydrazones .
  • Chromatography : Use a C18 column with acetonitrile/water gradients. m-Tolualdehyd-DNPH elutes at ~12–15 min (exact retention time depends on mobile phase optimization) .
  • Calibration : Prepare mixed standard solutions (e.g., 0.6–15 µg/mL) in acetonitrile and plot peak area vs. concentration .
    Key consideration : Validate recovery rates (≥90%) and limit of detection (LOD < 0.1 µg/mL) using spiked matrices .

Advanced Research Questions

Q. How does isomerization of this compound affect chromatographic analysis, and what strategies mitigate this issue?

  • Methodological Answer: DNPH derivatives, including m-tolualdehyd-DNPH, exhibit E- and Z-stereoisomers due to restricted rotation around the C=N bond. This results in split HPLC peaks, complicating quantification . Mitigation strategies include:
  • Temperature control : Maintain column temperature at 30–40°C to reduce isomer separation .
  • Mobile phase adjustment : Increase acetonitrile content (>70%) to minimize isomer resolution .
  • Post-derivatization stabilization : Acidify samples (pH 2–3) to favor a single isomer .
    Validation : Confirm isomer ratios via LC-MS and ensure consistency across batches .

Q. What electronic structural features of this compound enable its use in coordinating metal ions, and how does this influence reactivity?

  • Methodological Answer: The hydrazone’s C=N group and electron-withdrawing nitro groups create a π-conjugated system, enhancing metal-chelation capacity. For example:
  • Coordination sites : The hydrazone nitrogen and aromatic oxygen/nitro groups bind transition metals (e.g., Cu²⁺, Ni²⁺), forming octahedral or square-planar complexes .
  • Applications : Such complexes are studied for catalytic or antimicrobial properties. Synthesize complexes by refluxing m-tolualdehyd-DNPH with metal salts (e.g., CuCl₂) in ethanol, followed by spectral characterization (UV-Vis, EPR) .
    Challenges : Competitive binding from solvents (e.g., DMSO) requires strict anhydrous conditions .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer: Discrepancies in spectral data (e.g., IR peak shifts or NMR splitting) often arise from impurities or solvent effects. Resolution steps:
  • Purification : Re-crystallize the compound 2–3 times using ethanol/water mixtures .
  • Solvent standardization : Use deuterated DMSO or CDCl₃ for NMR to avoid solvent-induced shifts .
  • Cross-validation : Compare experimental spectra with computational models (e.g., DFT calculations for IR/NMR) .
    Case study : Anomalous NO₂ symmetric stretch (IR) may indicate residual DNPH; subtract impurities via baseline correction in HPLC .

Method Optimization Questions

Q. What advanced techniques improve the sensitivity of detecting this compound in trace-level analyses?

  • Methodological Answer: Enhance sensitivity via:
  • Pre-concentration : Solid-phase extraction (SPE) using C18 cartridges, eluting with acetonitrile .
  • Mass spectrometry : Use LC-ESI-MS/MS in MRM mode (e.g., m/z 300 → 152 transition) for LODs < 0.01 µg/mL .
  • Derivatization optimization : Increase DNPH concentration (2–5 mg/mL) and reaction time (2 hrs) for low-abundance aldehydes .

Data Analysis and Reporting

Q. How should researchers statistically analyze inter-laboratory variability in m-Tolualdehyd-DNPH quantification?

  • Methodological Answer: Perform inter-lab validation using:
  • Reference materials : Share standardized DNPH-derivatized samples across labs .
  • ANOVA : Compare mean concentrations and standard deviations (SD) to identify systematic errors .
  • Uncertainty budgeting : Account for variables like derivatization efficiency (±5%) and column degradation (±3%) .

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